

Application Notes: Conjugation of Alexa Fluor™ 647 to Antibodies

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Compound of Interest

Compound Name: AF 647 carboxylic acid

Cat. No.: B12373805

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Introduction

Alexa Fluor™ 647 (AF 647) is a bright, far-red fluorescent dye widely used in various biological applications, including flow cytometry, fluorescence microscopy, and immunoassays. The conjugation of AF 647 to antibodies enables the specific targeting and visualization of antigens. The most common and efficient method for this conjugation involves the use of an amine-reactive N-hydroxysuccinimide (NHS) ester of the dye.

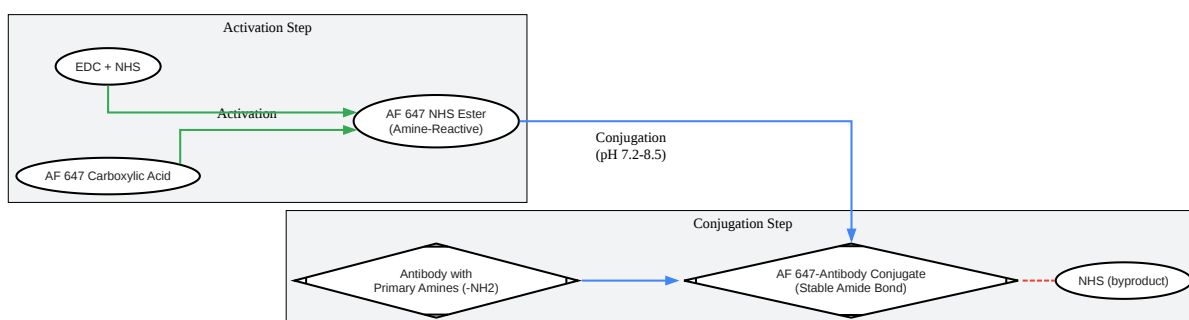
This document provides a detailed protocol for conjugating **AF 647 carboxylic acid** to an antibody. Since the carboxylic acid functional group itself is not reactive towards antibodies, it must first be converted into a more reactive form.[1] The standard method is to activate the carboxylic acid to an NHS ester, which then readily reacts with primary amine groups (–NH₂) present on the antibody, primarily on lysine residues and the N-terminus, to form a stable amide bond.[2][3] Commercially available, pre-activated AF 647 NHS ester is commonly used to simplify the procedure.[4][5]

The overall process involves preparing the antibody in a suitable buffer, performing the conjugation reaction, purifying the resulting conjugate to remove free dye, and finally, characterizing the conjugate by determining the Degree of Labeling (DOL).

I. Chemical Principle of Conjugation

The conjugation process occurs in two conceptual stages. First, the carboxylic acid group of the AF 647 dye is activated using N-hydroxysuccinimide (NHS) in the presence of a

carbodiimide, such as EDC, to form a semi-stable AF 647 NHS ester.[2][6] Second, this amine-reactive NHS ester is incubated with the antibody. The primary amine groups on the antibody act as nucleophiles, attacking the ester and displacing the NHS group to form a stable covalent amide bond.[2][3]



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Caption: Chemical principle of AF 647 antibody conjugation.

II. Experimental Protocols

This protocol assumes the use of a commercially available AF 647 NHS ester for convenience and reproducibility.

A. Materials and Reagents

- Antibody: Purified antibody at a concentration of 1-10 mg/mL.

- AF 647 NHS Ester: Pre-activated dye, stored desiccated and protected from light at -20°C.[4]
- Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Bicarbonate buffer. The pH must be adjusted to 7.2-8.5.[2][7] Crucially, this buffer must be free of primary amines (e.g., Tris) and ammonium salts.[8]
- Solvent for Dye: Anhydrous Dimethyl Sulfoxide (DMSO).
- Quenching Reagent (Optional): 1.5 M Hydroxylamine or 1 M Tris-HCl, pH 8.5.[9]
- Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis device (e.g., 10-20K MWCO Slide-A-Lyzer).[8][10]
- Spectrophotometer: Capable of measuring absorbance at 280 nm and ~650 nm.

B. Step 1: Antibody Preparation

Proper antibody preparation is critical for successful conjugation.

- Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris or glycine) or stabilizers like BSA or gelatin, it must be purified.[8][11] Dialyze the antibody against the amine-free Conjugation Buffer (e.g., PBS, pH 7.2-7.4) overnight at 4°C with at least two buffer changes.[12] Alternatively, use a spin column for rapid buffer exchange.[13]
- Concentration Adjustment: Adjust the final antibody concentration to 1-2 mg/mL in the Conjugation Buffer.[10] The concentration can be determined by measuring the absorbance at 280 nm (A₂₈₀). For a typical IgG, the concentration (in mg/mL) is approximately A₂₈₀ / 1.4.

C. Step 2: Conjugation Reaction

- Prepare Dye Solution: Immediately before use, dissolve the AF 647 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10][11] Vortex briefly to ensure it is fully dissolved. The dye solution is sensitive to moisture and should be used promptly.[9]
- Adjust pH: For efficient labeling, the pH of the antibody solution should be slightly alkaline to ensure the primary amines are deprotonated. If using PBS at pH 7.4, you can increase the

pH to ~8.3 by adding a small volume (e.g., 1/10th of the antibody solution volume) of 1 M sodium bicarbonate buffer.[7][11]

- **Calculate Molar Ratio:** Determine the amount of dye to add to the antibody solution. A molar dye-to-antibody ratio between 5:1 and 20:1 is a common starting point. The optimal ratio depends on the antibody and must be determined empirically.
- **Initiate Reaction:** Add the calculated volume of AF 647 NHS ester solution to the antibody solution while gently vortexing.[9] Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.[11]
- **Incubate:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10] Gentle mixing or rotation during incubation can improve conjugation efficiency.[11]
- **Stop Reaction (Optional):** The reaction can be stopped by adding a quenching reagent like hydroxylamine or Tris buffer to consume any unreacted NHS ester.[9] Incubate for another 30-60 minutes. This step is optional if the conjugate is immediately purified.

D. Step 3: Purification of the Conjugate

Purification is essential to remove unconjugated free dye, which can cause high background in downstream applications.

- **Gel Filtration (Recommended):**
 - Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.
 - Apply the reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The labeled antibody will be larger and elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer and elute later.[8][10]
 - Collect the first colored fraction containing the purified conjugate.
- **Dialysis:**

- Transfer the reaction mixture to a dialysis cassette (10-20 kDa MWCO).
- Dialyze against a large volume of PBS (e.g., 2 L) at 4°C in the dark.
- Perform at least three buffer changes over 24-48 hours to ensure complete removal of free dye.[\[9\]](#)[\[12\]](#)

E. Step 4: Characterization - Determine Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated per antibody molecule. An optimal DOL is crucial, as too low a value results in a weak signal, while too high a value can lead to fluorescence quenching and reduced antibody functionality.[\[14\]](#)[\[15\]](#)[\[16\]](#) The ideal DOL for most antibodies is between 2 and 10.[\[8\]](#)[\[14\]](#)

- Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for AF 647, which is ~650 nm (A_{max}).[\[14\]](#)
- Calculate DOL: Use the following formulas:
 - Protein Concentration (M):
 - Protein Conc. (M) = $[A_{280} - (A_{max} * CF)] / \epsilon_{protein}$
 - Where:
 - A₂₈₀: Absorbance of the conjugate at 280 nm.
 - A_{max}: Absorbance of the conjugate at ~650 nm.
 - CF: Correction Factor for the dye's absorbance at 280 nm (for AF 647, CF is ~0.03).
 - $\epsilon_{protein}$: Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[\[14\]](#)
 - Dye Concentration (M):

- Dye Conc. (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$
- Where:
 - ϵ_{dye} : Molar extinction coefficient of AF 647 at ~650 nm (this is ~239,000 $\text{M}^{-1}\text{cm}^{-1}$ or as specified by the manufacturer).[7]
- Degree of Labeling (DOL):
 - $\text{DOL} = \text{Dye Conc. (M)} / \text{Protein Conc. (M)}$

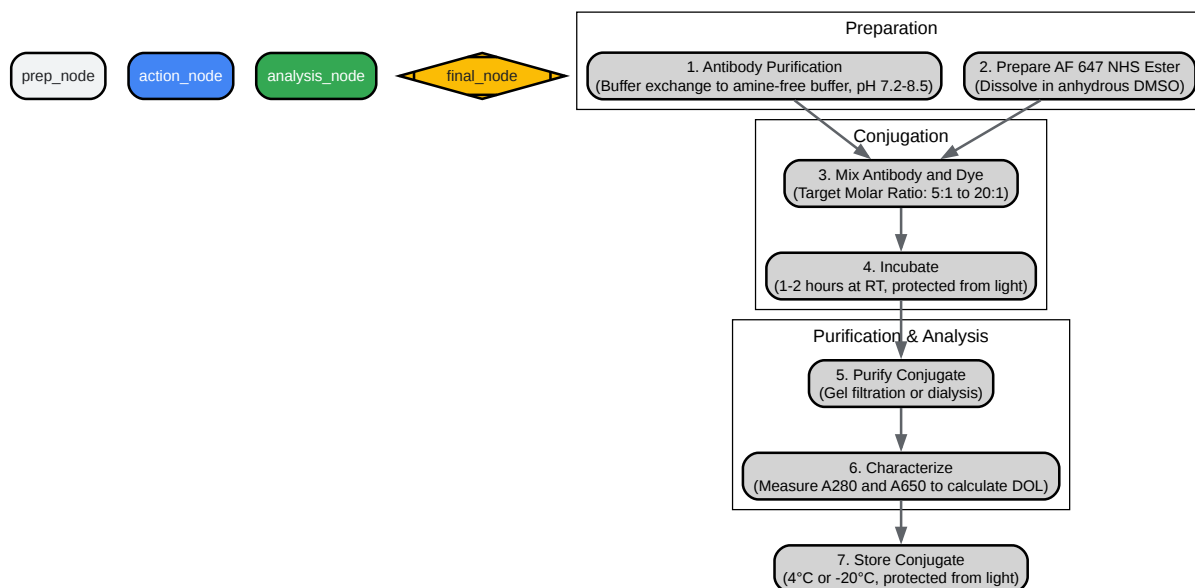
F. Storage of the Conjugate

Store the final antibody conjugate at 4°C, protected from light.[7] For long-term storage, add a cryoprotectant like 50% glycerol or a stabilizing protein such as BSA (if compatible with the intended application) and store in single-use aliquots at -20°C or -80°C.[11][17] Avoid repeated freeze-thaw cycles.[7]

III. Data Presentation

Parameter	Recommended Value	Notes
Antibody Purity	>95%	Free of amine-containing buffers (Tris, glycine) and stabilizers (BSA). [8] [11]
Antibody Concentration	1 - 10 mg/mL	A concentration of 1-2 mg/mL is common for the reaction. [10]
Conjugation Buffer pH	7.2 - 8.5	pH 8.3 is often optimal for reacting with lysine amines. [2] [7]
Dye Solvent	Anhydrous DMSO	Prepare fresh immediately before use. [10]
Molar Ratio (Dye:Ab)	5:1 to 20:1	Starting point for optimization.
Reaction Time	1 - 2 hours	At room temperature. [10]
Reaction Temperature	Room Temperature (~20-25°C)	Can also be performed at 4°C with longer incubation. [2]
Purification Method	Gel Filtration / Dialysis	Essential for removing unconjugated dye. [10]
Optimal DOL	2 - 10	Balances signal strength with antibody function. [8] [14]

IV. Visualization of Experimental Workflow



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Caption: Experimental workflow for antibody conjugation.

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